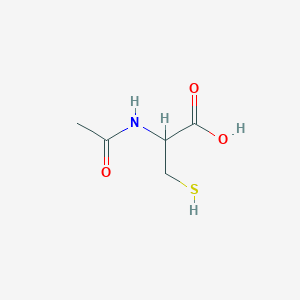
N-Acetyl-DL-cysteine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Acetyl-DL-cysteine involves various chemical routes, including the acetylation of cysteine or its derivatives. A notable method for the enantioseparation of DL-amino acids involves their derivatization with o-phthaldialdehyde (OPA) and N-acyl-L-cysteines (Acyl-Cys), highlighting the chemical versatility and applicability of N-acetyl-L-cysteine in complex matrices like food products (Brückner, Wittner, & Godel, 1989).
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-cysteine has been elucidated through X-ray diffraction analysis, revealing a triclinic unit cell with specific dimensional and angular measurements. This structural information is critical for understanding the compound's chemical behavior and reactivity (Lee & Suh, 1980).
Chemical Reactions and Properties
N-Acetyl-DL-cysteine's chemical properties, such as its antioxidant function, are primarily derived from its ability to donate cysteine for GSH synthesis. This process involves the desulfuration of NAC-derived cysteine to generate hydrogen sulfide, which is subsequently oxidized to sulfane sulfur species, playing a significant role in its antioxidative effects (Ezeriņa et al., 2018).
Physical Properties Analysis
The crystallographic study under increasing pressure provides insights into the physical properties of N-Acetyl-L-cysteine, such as its stability under different environmental conditions. This study highlights the compound's hydrogen bonding behavior and its response to structural distortion, offering a deeper understanding of its physical characteristics (Minkov & Boldyreva, 2013).
Chemical Properties Analysis
The biochemical analysis of N-Acetyl-L-cysteine's role in cysteine synthesis in plants reveals its participation in the biosynthesis pathway, emphasizing the enzymatic activities it influences. This analysis sheds light on its chemical properties and the underlying mechanisms that contribute to its biological and therapeutic effects (Wirtz, Droux, & Hell, 2004).
Wissenschaftliche Forschungsanwendungen
-
Neurodegenerative Diseases
- Field : Neurology
- Application : NAC has been evaluated for its neuroprotective potential in the prevention of cognitive aging dementia . It is considered helpful in therapies to counteract neurodegenerative diseases such as Parkinson’s and Alzheimer’s disorders .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as a precursor for glutathione synthesis and a stimulator of the cytosolic enzymes involved in glutathione regeneration .
- Results : NAC has shown antioxidant and anti-inflammatory activities, which may be beneficial in the treatment and prevention of neurodegenerative diseases .
-
Rheumatoid Arthritis
- Field : Rheumatology
- Application : NAC is being investigated for its potential utility in rheumatoid arthritis (RA), which is generally associated with inflammation and oxidative stress .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : While some studies suggest that NAC may have potential benefits in RA treatment, the results are contradictory and further research is needed .
-
Mucolytic Agent
- Field : Pulmonology
- Application : NAC is used as a mucolytic agent to reduce the viscosity of mucous secretions .
- Methods : NAC is administered orally, by inhalation, or intravenously . It breaks up mucus in the lungs, making it easier to expel .
- Results : NAC has been found to be effective in breaking apart mucus in the lungs, making it easier to breathe and reducing the risk of infection .
-
Prevention of Diabetic Kidney Disease
- Field : Nephrology
- Application : NAC has been used in the prevention of diabetic kidney disease .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant, reducing oxidative cellular damage and enhancing renal vascularization .
- Results : NAC has been found to help prevent nephropathy by reducing oxidative cellular damage and enhancing renal vascularization .
-
Treatment of COVID-19
- Field : Virology
- Application : NAC has been proposed as a potential adjunctive therapy for COVID-19 .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : While some studies suggest potential benefits of NAC in the treatment of COVID-19, the results are not conclusive and further research is needed .
-
Antioxidant Supplement
- Field : Nutrition
- Application : NAC is used as an antioxidant supplement in the human diet .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as a glutathione precursor and shows antioxidant and anti-inflammatory activities .
- Results : NAC has been found to be effective in increasing antioxidant capacity and reducing oxidative stress .
-
Prevention of Chronic Obstructive Pulmonary Disease (COPD) Exacerbation
- Field : Pulmonology
- Application : NAC is used for the prevention of COPD exacerbation .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : NAC has been shown to have a positive effect on the clinical course of COPD .
-
Prevention of Contrast-Induced Kidney Damage
- Field : Nephrology
- Application : NAC is used for the prevention of contrast-induced kidney damage during imaging procedures .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : NAC has been shown to be effective in preventing contrast-induced nephropathy .
-
Treatment of Infertility in Patients with Clomiphene-Resistant Polycystic Ovary Syndrome
- Field : Gynecology
- Application : NAC is used for the treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : NAC has been found to be effective in treating infertility in women with clomiphene-resistant polycystic ovary syndrome .
-
Eradication of Pseudomonas aeruginosa Biofilms
- Field : Microbiology
- Application : NAC has been used for the eradication of Pseudomonas aeruginosa biofilms .
- Methods : NAC is encapsulated into lipid nanoparticles (LNPs) functionalized with D-amino acids to target and disrupt bacterial biofilms .
- Results : The NAC-loaded LNPs showed a significant reduction of biofilm biomass and bacterial viability in Pseudomonas aeruginosa biofilms .
-
Treatment of Addictions
- Field : Psychiatry
- Application : NAC has been used for the treatment of several addictions such as nicotine dependence, gambling addiction, pathological nail biting or skin picking, and alcohol use disorder .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : Several studies indicate that NAC may help with these addictions .
-
Cancer Chemopreventive
- Field : Oncology
- Application : NAC has been proposed as a potential cancer chemopreventive .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : Preliminary studies suggest that NAC may have a role as a cancer chemopreventive .
-
Prevention of Chronic Obstructive Pulmonary Disease (COPD) Exacerbation
- Field : Pulmonology
- Application : NAC is used for the prevention of COPD exacerbation .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : NAC has been shown to have a positive effect on the clinical course of COPD .
-
Prevention of Contrast-Induced Kidney Damage
- Field : Nephrology
- Application : NAC is used for the prevention of contrast-induced kidney damage during imaging procedures .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : Studies suggest that NAC may be effective in preventing contrast-induced nephropathy .
-
Treatment of Infertility in Patients with Clomiphene-Resistant Polycystic Ovary Syndrome
- Field : Gynecology
- Application : NAC is used for the treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : Studies suggest that NAC may be effective in treating infertility in women with clomiphene-resistant polycystic ovary syndrome .
-
Eradication of Pseudomonas aeruginosa Biofilms
- Field : Microbiology
- Application : NAC has been used for the eradication of Pseudomonas aeruginosa biofilms .
- Methods : NAC is encapsulated into lipid nanoparticles (LNPs) functionalized with D-amino acids to target and disrupt bacterial biofilms .
- Results : The NAC-loaded LNPs showed a significant reduction of biofilm biomass and bacterial viability in P. aeruginosa biofilms .
-
Treatment of Addictions
- Field : Psychiatry
- Application : NAC has been used for the treatment of several addictions such as nicotine dependence, gambling addiction, pathological nail biting or skin picking, and alcohol use disorder .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : Several studies indicate that NAC may help with these addictions .
-
Cancer Chemopreventive
- Field : Oncology
- Application : NAC has been proposed as a potential cancer chemopreventive .
- Methods : NAC is administered orally, by inhalation, or intravenously . It acts as an antioxidant and a free radical-scavenging agent .
- Results : Preliminary studies suggest that NAC may have a role as a cancer chemopreventive .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-acetamido-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSKIMOESPYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048105 | |
| Record name | N-Acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-DL-cysteine | |
CAS RN |
7218-04-4, 616-91-1 | |
| Record name | N-Acetylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-DL-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SPH1IMO2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



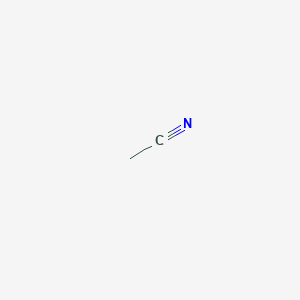
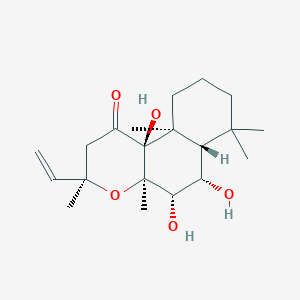
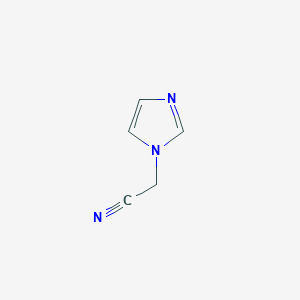
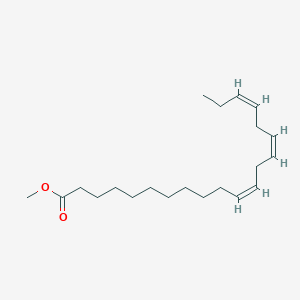
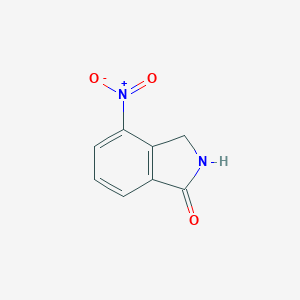
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)
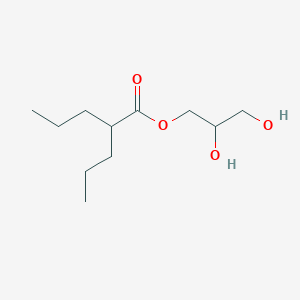
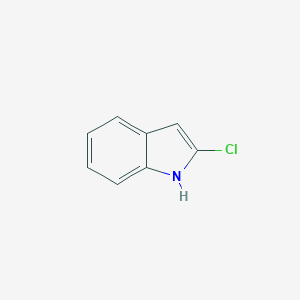
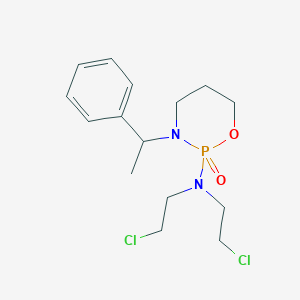
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
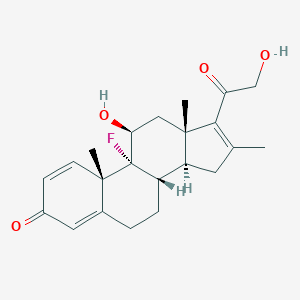
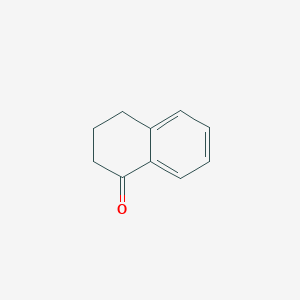
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)